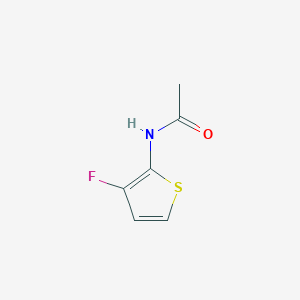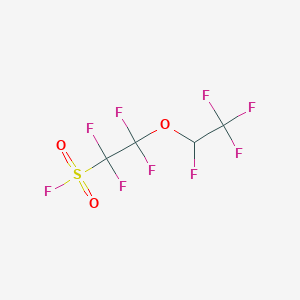![molecular formula C10H12BrN3O B12567447 4-[(E)-(4-bromophenyl)diazenyl]morpholine CAS No. 188289-57-8](/img/structure/B12567447.png)
4-[(E)-(4-bromophenyl)diazenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-bromophenyl)diazenyl]morpholine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The compound is known for its vibrant color and is often used in dyeing processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-bromophenyl)diazenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]morpholine involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration from trans to cis. This property is exploited in various applications, including molecular switches and sensors. The bromine atom also plays a role in enhancing the reactivity and binding affinity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-chlorophenyl)diazenyl]morpholine
- 4-[(E)-(4-methylphenyl)diazenyl]morpholine
- 4-[(E)-(4-nitrophenyl)diazenyl]morpholine
Uniqueness
4-[(E)-(4-bromophenyl)diazenyl]morpholine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. The compound’s ability to undergo photoisomerization and its applications in various fields make it a valuable molecule for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
188289-57-8 |
|---|---|
Molekularformel |
C10H12BrN3O |
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
(4-bromophenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2 |
InChI-Schlüssel |
OBFKJDUASYMKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


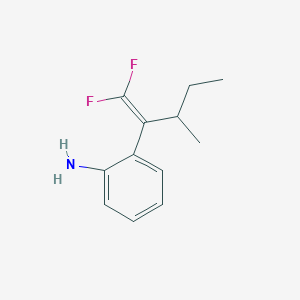
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
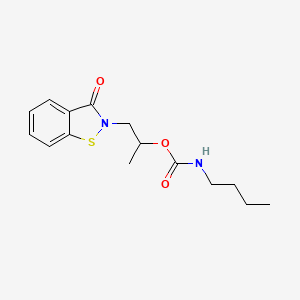
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
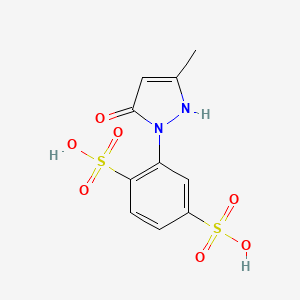

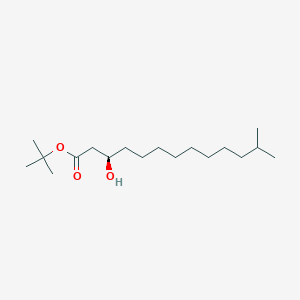
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
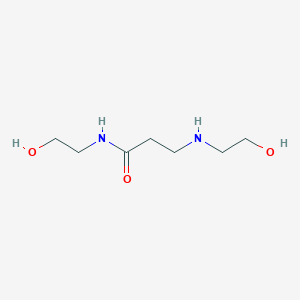
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

